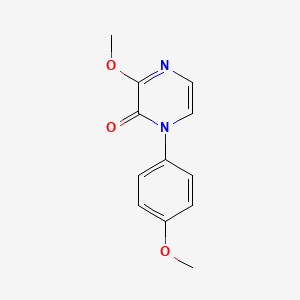![molecular formula C22H24N6O B12270723 2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12270723.png)
2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the pyrrolo[2,3-d]pyrimidine moiety and the piperidine ring. Key steps include:
Formation of the Quinazolinone Core: This is achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrrolo[2,3-d]pyrimidine Moiety: This step involves the reaction of the quinazolinone intermediate with a suitable pyrrolo[2,3-d]pyrimidine precursor, often through nucleophilic substitution or palladium-catalyzed coupling reactions.
Attachment of the Piperidine Ring: The final step includes the alkylation of the intermediate with a piperidine derivative, typically under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methyl and piperidine moieties, to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides, amines
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can be further explored for their biological activities.
Scientific Research Applications
2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: The compound shows potential as an anticancer agent, with studies focusing on its ability to inhibit specific kinases involved in cancer cell proliferation.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and survival. This inhibition leads to the induction of apoptosis and the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
- 2-methyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
- 2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)ethyl]-3,4-dihydroquinazolin-4-one
Uniqueness
The uniqueness of 2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one lies in its specific structural features, such as the presence of the methyl group at the 2-position and the pyrrolo[2,3-d]pyrimidine moiety. These features contribute to its distinct biological activity and potential therapeutic applications, particularly in targeting specific kinases involved in cancer.
Properties
Molecular Formula |
C22H24N6O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-methyl-3-[[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C22H24N6O/c1-15-25-19-6-4-3-5-17(19)22(29)28(15)13-16-7-11-27(12-8-16)21-18-9-10-26(2)20(18)23-14-24-21/h3-6,9-10,14,16H,7-8,11-13H2,1-2H3 |
InChI Key |
BLMQTZXHRZPLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC=NC5=C4C=CN5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[(3,4-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12270645.png)
![5-amino-N-(4-methoxybenzyl)-1-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12270649.png)
![1-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)phthalazine](/img/structure/B12270650.png)
![1-{1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12270653.png)
![1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B12270654.png)
![2-tert-butyl-1-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12270658.png)


![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B12270672.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B12270678.png)
![3-amino-6-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12270687.png)
![2-(2-Methoxyphenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12270688.png)
amino}pyridine-3-carbonitrile](/img/structure/B12270694.png)
![4-(4-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12270698.png)
